molecular formula C17H20N2 B1235666 Deplancheine

Deplancheine

Cat. No.: B1235666
M. Wt: 252.35 g/mol
InChI Key: GVGJKCCVRKFWAF-SWGQDTFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deplancheine is a natural product found in Aspidosperma marcgravianum and Aspidosperma excelsum with data available.

Scientific Research Applications

Synthesis Techniques and Chemical Structure Analysis

  • Formal Racemic Synthesis of Deplancheine : Researchers achieved a synthesis of the Alstonia and Aspidosperma alkaloid this compound, providing insights into the complex chemical structure of this compound (Fujii, Ohba, & Sasaki, 1989).

  • A Short and Effective Synthesis of Rac-Deplancheine : This study presents an efficient approach to synthesize rac-Deplancheine, highlighting the practical aspects of synthesizing such complex molecules (Rosemund & Hosseini‐Merescht, 1992).

  • Enantioselective Total Synthesis of Desbromoarborescidines and this compound : This research demonstrates the enantioselective synthesis of this compound, emphasizing the methods used to achieve specific molecular configurations (Mondal & Argade, 2013).

  • Biomimetic Formation Related to this compound : A study exploring biomimetic transformations related to this compound, which helps in understanding biogenetic relationships in alkaloids (Fan & Husson, 1980).

  • Supramolecular Palladium Catalyst for Asymmetric Reduction : This research describes the use of a novel catalyst in the asymmetric reduction of certain derivatives to produce this compound, demonstrating an innovative approach in synthetic chemistry (Silva et al., 2009).

  • Total Syntheses of Enantiomerically Enriched this compound : The study highlights a synthetic strategy for the construction of indoloquinolizidine alkaloids, including this compound, emphasizing the significance of specific synthesis techniques (Sydorenko et al., 2005).

  • Construction of Chiral Tetrahydro-β-Carbolines and Synthesis of this compound : A research focused on the synthesis of chiral tetrahydro-β-carbolines and the total synthesis of this compound, contributing to the field of chiral chemistry (Wang et al., 2017).

Properties

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

(3E)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizine

InChI

InChI=1S/C17H20N2/c1-2-12-7-8-16-17-14(9-10-19(16)11-12)13-5-3-4-6-15(13)18-17/h2-6,16,18H,7-11H2,1H3/b12-2+

InChI Key

GVGJKCCVRKFWAF-SWGQDTFXSA-N

Isomeric SMILES

C/C=C/1\CCC2C3=C(CCN2C1)C4=CC=CC=C4N3

SMILES

CC=C1CCC2C3=C(CCN2C1)C4=CC=CC=C4N3

Canonical SMILES

CC=C1CCC2C3=C(CCN2C1)C4=CC=CC=C4N3

Synonyms

deplancheine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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